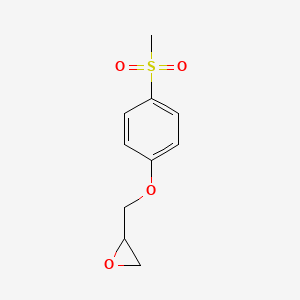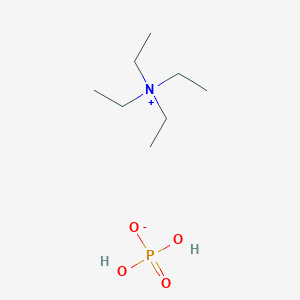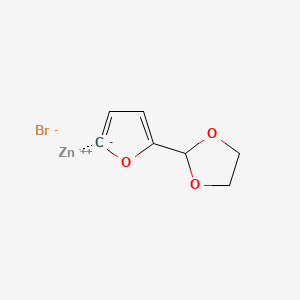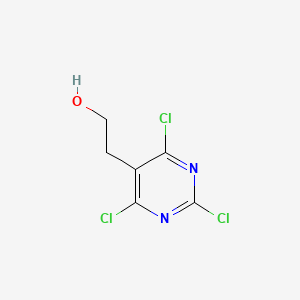
((p-(Methylsulphonyl)phenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((p-(Methylsulphonyl)phenoxy)methyl)oxirane: is a chemical compound with the molecular formula C10H12O4S. It is known for its unique structure, which includes an oxirane (epoxide) ring attached to a phenoxy group substituted with a methylsulphonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((p-(Methylsulphonyl)phenoxy)methyl)oxirane typically involves the reaction of p-(methylsulphonyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions: ((p-(Methylsulphonyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulphonyl group to a methylthio group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, ((p-(Methylsulphonyl)phenoxy)methyl)oxirane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: It can be used to investigate the mechanisms of epoxide hydrolases and other related enzymes .
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of ((p-(Methylsulphonyl)phenoxy)methyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained and thus readily reacts with nucleophiles, leading to ring-opening reactions. These reactions can occur under both acidic and basic conditions, depending on the nucleophile and the desired product .
Molecular Targets and Pathways: The compound can target various biological molecules, including proteins and nucleic acids, through its reactive oxirane ring. This reactivity allows it to form covalent bonds with nucleophilic sites on these molecules, potentially altering their function and activity .
Comparison with Similar Compounds
((p-(Methylthio)phenoxy)methyl)oxirane: Similar structure but with a methylthio group instead of a methylsulphonyl group.
((p-(Methoxy)phenoxy)methyl)oxirane: Similar structure but with a methoxy group instead of a methylsulphonyl group.
Uniqueness: ((p-(Methylsulphonyl)phenoxy)methyl)oxirane is unique due to the presence of the methylsulphonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
58090-28-1 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-[(4-methylsulfonylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O4S/c1-15(11,12)10-4-2-8(3-5-10)13-6-9-7-14-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
NXPYKVZYIMYBPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)


![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)




![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)

